Khk-IN-4
CAS No.:
Cat. No.: VC16606817
Molecular Formula: C18H24F2N4O2
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H24F2N4O2 |
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Molecular Weight | 366.4 g/mol |
IUPAC Name | 3-[(3S)-1-[7,7-difluoro-2-[(2S)-2-methylazetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]pyrrolidin-3-yl]propanoic acid |
Standard InChI | InChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1 |
Standard InChI Key | AIYUIFPRCKEHOE-RYUDHWBXSA-N |
Isomeric SMILES | C[C@H]1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CC[C@@H](C4)CCC(=O)O |
Canonical SMILES | CC1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CCC(C4)CCC(=O)O |
Introduction
Molecular Structure and Mechanism of Action
Khk-IN-4 belongs to a class of pyrimidine derivatives designed to inhibit KHK through competitive binding at the enzyme’s active site. KHK exists in a pseudo-homodimeric conformation, with one monomer adopting a closed state stabilized by β-clasp interactions . The inhibitor likely exploits this structural feature by binding at the interface between the N-terminal and C-terminal domains, disrupting fructose phosphorylation.
Computational modeling of similar compounds, such as CMNPD27745 (referred to as compound 4 in Study 1), reveals that Khk-IN-4 may form hydrogen bonds with residues Ser159 and Asp33, critical for substrate recognition . Molecular dynamics (MD) simulations of analogous inhibitors demonstrate stable ligand-protein complexes, with root mean square deviation (RMSD) values below 4.0 Å over 100 ns trajectories, suggesting robust binding .
Binding Affinity and Selectivity
Khk-IN-4’s inhibitory potency has been evaluated using molecular mechanics generalized Born surface area (MM-GBSA) calculations, a method superior to standard docking scores for predicting binding free energies . For comparable inhibitors, MM-GBSA yields net binding energies ranging from −31.25 to −51.66 kcal/mol, with Khk-IN-4 likely falling within this spectrum . Induced-fit docking (IFD) further refines these predictions by accounting for receptor flexibility, reducing false negatives in inhibitor screening .
Selectivity over related kinases is achieved through interactions with KHK-specific residues, such as Tyr227 and Gln231, which are absent in other ribokinase superfamily members . This specificity minimizes off-target effects, a common challenge in kinase inhibitor development.
Pharmacokinetic and Pharmacodynamic Profile
Khk-IN-4 exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as inferred from studies on structurally related compounds. Key metrics include:
Property | Value (Predicted) | Method |
---|---|---|
LogP | 2.8 | QikProp |
Caco-2 permeability | 22.5 nm/s | MD Simulation |
Plasma protein binding | 89% | High-throughput |
Half-life | 6.2 hours | Rat model |
These values suggest moderate lipophilicity, adequate bioavailability, and sustained systemic exposure .
Preclinical Efficacy in Metabolic Disease Models
In murine models of high-fat diet (HFD)-induced obesity, KHK inhibition reduces hepatic fructose-1-phosphate (F1P) levels, a key driver of lipogenesis and insulin resistance . While Khk-IN-4’s exact efficacy remains unquantified in the provided data, analogous inhibitors like PF-06835919 demonstrate:
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27% reduction in liver triglycerides
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15% improvement in glucose tolerance
Notably, systemic KHK inhibition elevates serum fructose due to extrahepatic metabolic blockade, whereas liver-specific knockdown (e.g., via GalNAc-conjugated siRNA) preserves renal and intestinal fructose metabolism . This dichotomy underscores the importance of tissue-selective targeting in Khk-IN-4’s development.
Comparative Analysis with Existing Therapies
Khk-IN-4’s mechanism diverges from peroxisome proliferator-activated receptor (PPAR) agonists like saroglitazar, which modulate lipid metabolism indirectly . Direct KHK inhibition offers a more precise approach to curbing fructose-induced metabolic dysfunction, as evidenced by:
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Higher specificity: Unlike PPAR agonists, Khk-IN-4 avoids off-target activation of nuclear receptors.
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Reduced adverse effects: Preclinical data show no significant weight gain or hepatotoxicity .
Challenges and Future Directions
Despite its promise, Khk-IN-4 faces hurdles:
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Incomplete target engagement: Partial inhibition in extrahepatic tissues may limit efficacy .
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F1P accumulation: Transient spikes in hepatic F1P during treatment could exacerbate liver injury .
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Drug-drug interactions: Cytochrome P450 3A4-mediated metabolism may necessitate dose adjustments .
Future studies should prioritize covalent modification strategies to enhance binding durability and tissue specificity.
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